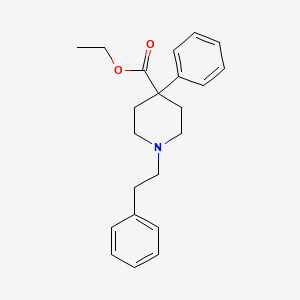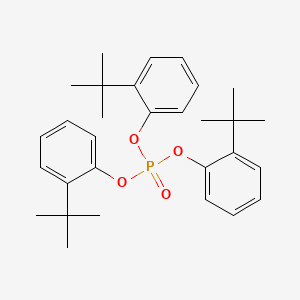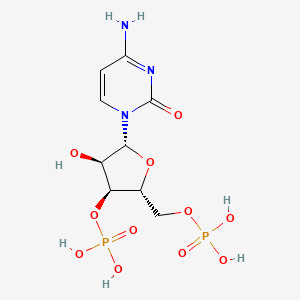
Cytidine 3',5'-diphosphate
Vue d'ensemble
Description
Cytidine diphosphate, abbreviated as CDP, is a nucleoside diphosphate . It is an ester of pyrophosphoric acid with the nucleoside cytidine . CDP consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine .
Synthesis Analysis
The structure of CDP was solved by the application of vector superposition techniques and difference Fourier syntheses . In an in vitro six-enzyme cascade system to generate CTP, cytidine is used as the key substrate. The final product CTP is obtained via the deamination and uridine phosphorylation pathways, relying on the irreversible reaction of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate .Molecular Structure Analysis
The molecular formula of Cytidine diphosphate is C9H15N3O11P2 . Its average mass is 403.176 Da and its mono-isotopic mass is 403.018188 Da .Chemical Reactions Analysis
Cytidine diphosphate is commonly formed in the reaction Dolichol + Cytidine Triphosphate (CTP) ⟶ Dolichol-phosphate + CDP, which is prevalent in many biochemical pathways . In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate .Physical And Chemical Properties Analysis
The molar mass of Cytidine diphosphate is 403.176422 . The boiling point is predicted to be 811.1±75.0 °C and the density is predicted to be 2.35±0.1 g/cm3 .Applications De Recherche Scientifique
2. DNA Single Strand Interaction The 2'-deoxycytidine-3',5'-diphosphate, along with other nucleotide derivatives, is a fundamental unit of DNA single strands. Understanding their properties, such as their ability to capture low-energy electrons, is crucial in predicting the behavior of DNA single strands and their potential biological implications (Gu et al., 2007).
3. Complex Formation with Metal Ions The interaction of CDP with metal ions like Cu(II) and polyamines has been studied to understand the complex formation and stability. These interactions are crucial in understanding the role of nucleotides in biological processes and their potential therapeutic applications (Gąsowska, 2005).
4. Analytical Methods Development Significant efforts have been directed towards developing analytical methods for the separation and identification of cytidine compounds, including CDP. These methods are crucial for quality control in pharmaceutical preparations and understanding the metabolism of these compounds (Shi et al., 2008; Zheng et al., 2021).
5. Novel Synthesis Methods New synthesis methods for CDP and its derivatives have been developed, with applications ranging from potential antiviral and anticancer agents to biochemical research tools (Taylor et al., 2008; Xia et al., 2016).
Mécanisme D'action
Safety and Hazards
When handling Cytidine diphosphate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Dietary sources of cytidine include foods with high RNA content, such as organ meats, brewer’s yeast, as well as pyrimidine-rich foods such as beer . During digestion, RNA-rich foods are broken down into ribosyl pyrimidines (cytidine and uridine), which are absorbed intact . In humans, dietary cytidine is converted into uridine, which is probably the compound .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIITUCOOTSAP-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183481 | |
| Record name | Cytidine 3',5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine 3',5'-diphosphate | |
CAS RN |
2922-94-3 | |
| Record name | Cytidine 3',5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 3',5'-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



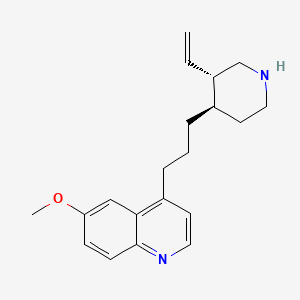


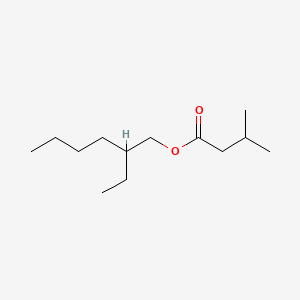
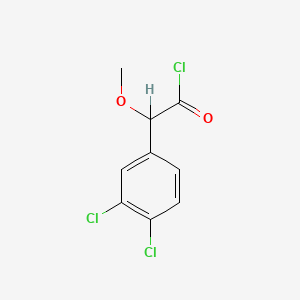

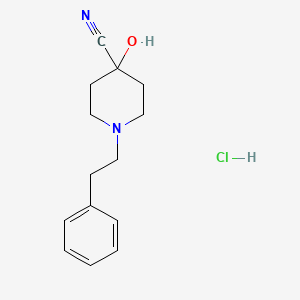

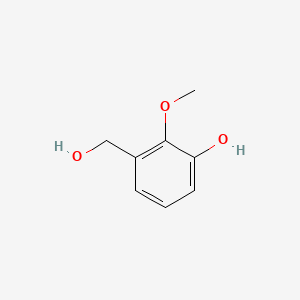
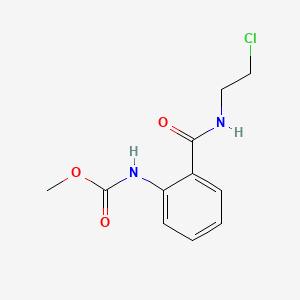

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-n-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline](/img/structure/B1622856.png)
